4-chloro-1-(3-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole
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Overview
Description
4-chloro-1-(3-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of chloro, fluoro, and methyl substituents on the phenyl rings attached to the pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(3-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of substituents: The chloro, fluoro, and methyl groups can be introduced through various electrophilic aromatic substitution reactions. For example, chlorination can be carried out using thionyl chloride, while fluorination can be achieved using fluorinating agents like N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(3-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-fluorobenzenesulfonimide (NFSI) for fluorination, thionyl chloride for chlorination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-chloro-1-(3-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-1-(3-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1-(3-fluorophenyl)-3,5-diphenyl-1H-pyrazole: Similar structure but lacks the methyl groups.
4-chloro-1-(3-fluorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole: Similar structure but has methoxy groups instead of methyl groups.
4-chloro-1-(3-fluorophenyl)-3,5-bis(4-nitrophenyl)-1H-pyrazole: Similar structure but has nitro groups instead of methyl groups.
Uniqueness
The presence of chloro, fluoro, and methyl substituents in 4-chloro-1-(3-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. These features distinguish it from other similar compounds and make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C23H18ClFN2 |
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Molecular Weight |
376.9 g/mol |
IUPAC Name |
4-chloro-1-(3-fluorophenyl)-3,5-bis(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C23H18ClFN2/c1-15-6-10-17(11-7-15)22-21(24)23(18-12-8-16(2)9-13-18)27(26-22)20-5-3-4-19(25)14-20/h3-14H,1-2H3 |
InChI Key |
YLMWLBMFJQGJJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2C3=CC(=CC=C3)F)C4=CC=C(C=C4)C)Cl |
Origin of Product |
United States |
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